3'-Dechloro-3'-bromo Bupropion Fumarate
Beschreibung
Eigenschaften
IUPAC Name |
1-(3-bromophenyl)-2-(tert-butylamino)propan-1-one;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.2C4H4O4/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;2*5-3(6)1-2-4(7)8/h5-9,15H,1-4H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOXRDZSQOHGEH-LVEZLNDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Br)NC(C)(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(NC(C)(C)C)C(=O)C1=CC(=CC=C1)Br.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Synthesis and Derivatization Strategies for 3 Dechloro 3 Bromo Bupropion Fumarate
General Synthetic Routes for Bupropion (B1668061) and Related Aminoketones
Bupropion, an aminoketone, and its analogs are typically synthesized through a multi-step process that begins with a suitable propiophenone (B1677668) derivative. Current time information in Pasuruan, ID.google.com The classical synthesis of bupropion itself involves the α-bromination of 3'-chloropropiophenone, followed by a nucleophilic substitution reaction with tert-butylamine (B42293). google.comresearchgate.net This general strategy is adaptable for the synthesis of various bupropion analogs, including the target compound, 3'-Dechloro-3'-bromo Bupropion Fumarate (B1241708). The key is the selection and preparation of the appropriately substituted starting materials.
Flow chemistry has also been explored as a greener and safer alternative to traditional batch processes for the synthesis of bupropion hydrochloride. researchgate.net This approach can offer improved process mass intensity, productivity, and purity while reducing the use of hazardous reagents. researchgate.net
Targeted Synthesis of 3'-Bromo-3'-chloropropiophenone Precursors
The synthesis of 3'-Dechloro-3'-bromo Bupropion Fumarate necessitates the preparation of a key precursor, 2-bromo-1-(3-bromophenyl)propan-1-one. This is achieved in a two-step process starting from 3'-bromopropiophenone (B130256).
Step 1: Synthesis of 3'-Bromopropiophenone
3'-Bromopropiophenone can be synthesized via a Friedel-Crafts acylation reaction. In a typical procedure, 3-bromobenzoyl chloride is reacted with a suitable propionylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). Alternatively, it can be prepared from 3-bromoacetophenone. google.com 3'-Bromopropiophenone is a known compound used in the synthesis of various organic molecules, including isomers of (±)-2-[3-(hydroxybenzoyl)phenyl] propanoic acid and 2-(methylamino)-1-(3-bromophenyl)propan-1-one. chemicalbook.com
Step 2: α-Bromination to 2-Bromo-1-(3-bromophenyl)propan-1-one
The next crucial step is the α-bromination of 3'-bromopropiophenone to yield 2-bromo-1-(3-bromophenyl)propan-1-one. This reaction introduces the bromine atom at the carbon adjacent to the carbonyl group, a position activated for electrophilic substitution. This transformation is typically carried out using a brominating agent such as elemental bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane. chembk.comrsc.org The reaction conditions, including temperature and reaction time, are carefully controlled to favor the desired mono-brominated product and minimize the formation of di-brominated byproducts.
| Precursor Synthesis | Reaction Type | Key Reagents |
| 3'-Bromopropiophenone | Friedel-Crafts Acylation | 3-Bromobenzoyl chloride, Propanoyl chloride, AlCl₃ |
| 2-Bromo-1-(3-bromophenyl)propan-1-one | α-Bromination | 3'-Bromopropiophenone, Bromine (Br₂) |
Amination and Fumarate Salt Formation for this compound
With the α-bromoketone precursor in hand, the synthesis proceeds to the introduction of the tert-butylamino group and subsequent salt formation.
Amination
The core structure of 3'-Dechloro-3'-bromo Bupropion is formed through a nucleophilic substitution reaction. 2-Bromo-1-(3-bromophenyl)propan-1-one is reacted with tert-butylamine. The bulky tert-butyl group displaces the bromine atom at the α-position, forming the free base of the target compound. This reaction is typically carried out in a suitable organic solvent.
Fumarate Salt Formation
To improve the stability and handling of the compound, the basic free base is converted into a fumarate salt. This is achieved by reacting the free base with fumaric acid in a suitable solvent, such as methanol (B129727) or ethanol. nih.gov The fumaric acid, a dicarboxylic acid, reacts with the basic amine group to form a stable crystalline salt, this compound. The salt can then be isolated by filtration and purified by recrystallization.
A general procedure for forming a hemi-fumarate salt of a bupropion analog involves dissolving the free base in methanol and adding one equivalent of fumaric acid. nih.gov
Stereochemical Control and Characterization in Synthetic Pathways
The synthesis of this compound results in a chiral center at the α-carbon. Therefore, the product exists as a racemic mixture of two enantiomers, (R)- and (S)-3'-Dechloro-3'-bromo Bupropion. While bupropion itself is used clinically as a racemic mixture, research into the pharmacological activity of individual enantiomers of its analogs is an active area of investigation. rsc.org
Separation of the enantiomers can be achieved through various methods, including chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. The stereochemical configuration of the separated enantiomers is then determined using analytical techniques such as X-ray crystallography or by comparing their optical rotation to known standards.
Preparation of Stable Isotope Labeled Analogs (e.g., 3'-Dechloro-3'-bromo Bupropion-d9 Fumarate) for Research
Stable isotope-labeled analogs, such as 3'-Dechloro-3'-bromo Bupropion-d9 Fumarate, are invaluable tools in metabolic studies and as internal standards in analytical chemistry. The "d9" designation indicates that nine hydrogen atoms in the molecule have been replaced with deuterium.
The synthesis of the d9-labeled analog would follow a similar pathway to the unlabeled compound, but with the use of a deuterated starting material. A plausible route would involve the use of deuterated tert-butylamine (d9-tert-butylamine) in the amination step.
Plausible Synthetic Route for 3'-Dechloro-3'-bromo Bupropion-d9 Fumarate:
Synthesis of 2-Bromo-1-(3-bromophenyl)propan-1-one: This precursor is synthesized as described in section 2.2.
Amination with d9-tert-butylamine: 2-Bromo-1-(3-bromophenyl)propan-1-one is reacted with d9-tert-butylamine. This introduces the deuterated tert-butyl group into the molecule.
Fumarate Salt Formation: The resulting deuterated free base is then reacted with fumaric acid to form 3'-Dechloro-3'-bromo Bupropion-d9 Fumarate.
Advanced Structural Characterization of 3 Dechloro 3 Bromo Bupropion Fumarate
Spectroscopic Techniques for Definitive Structural Elucidation
The definitive structural elucidation of 3'-Dechloro-3'-bromo Bupropion (B1668061) Fumarate (B1241708), a significant related compound of the pharmaceutical agent Bupropion, necessitates the use of a suite of advanced spectroscopic techniques. These methods provide unambiguous evidence of its molecular structure, connectivity, and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both ¹H and ¹³C NMR would be employed to provide a detailed map of the atomic framework of 3'-Dechloro-3'-bromo Bupropion Fumarate.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in different chemical environments within the molecule. The aromatic region would show a complex pattern of signals for the protons on the 3-bromophenyl ring. The aliphatic region would contain signals for the methine proton adjacent to the carbonyl group, the methyl group protons, and the protons of the tert-butyl group. The fumarate counter-ion would display a characteristic singlet for its two equivalent olefinic protons.
Expected ¹H NMR Data Table
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Aromatic Region | m | 4H | Ar-H |
| Fumarate | s | 2H | -OOC-CH=CH-COO- |
| Aliphatic Region | m | 1H | -CH(CH₃)- |
| s | 9H | -C(CH₃)₃ | |
| d | 3H | -CH(CH₃)- |
Note: This table represents expected values. Actual experimental data is not publicly available.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. Key signals would include those for the carbonyl carbon, the carbons of the aromatic ring (including the carbon attached to the bromine atom), the carbons of the tert-butyl group, the methine and methyl carbons of the side chain, and the carboxyl and olefinic carbons of the fumarate ion.
Expected ¹³C NMR Data Table
| Chemical Shift (ppm) | Assignment |
|---|---|
| Carbonyl | C=O |
| Aromatic | Ar-C, Ar-C-Br |
| Fumarate | -OOC-CH=CH-COO- |
| Aliphatic | -C(CH₃)₃, -C(CH₃)₃, -CH(CH₃)-, -CH(CH₃)- |
Note: This table represents expected values. Actual experimental data is not publicly available.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a highly accurate mass measurement of the protonated molecular ion of the free base, 1-(3-bromophenyl)-2-(tert-butylamino)propan-1-one. This allows for the unambiguous determination of its molecular formula. The accurate mass of the hydrochloride salt is reported as 319.0339. synthinkchemicals.comlgcstandards.comlgcstandards.com From this, the theoretical exact mass of the free base can be calculated and compared with the experimental value obtained from HRMS.
Expected HRMS Data
| Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) |
|---|---|---|
| C₁₃H₁₉BrNO⁺ [M+H]⁺ | Value | Value |
Note: This table represents expected values. Actual experimental data is not publicly available.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands. Key absorptions would include the stretching vibration of the ketone (C=O) group, C-H stretching and bending vibrations of the aromatic and aliphatic portions, the N-H stretching of the secondary amine, and the C-Br stretching vibration. The fumarate salt would also contribute characteristic absorptions from its carboxylate groups.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| ~1690 | C=O (ketone) stretch |
| ~3000-2800 | C-H (aliphatic) stretch |
| ~3100-3000 | C-H (aromatic) stretch |
| ~3300 | N-H (secondary amine) stretch |
| ~600-500 | C-Br stretch |
| ~1700-1600 & ~1400-1300 | C=O and C-O (carboxylate) stretches |
Note: This table represents expected values. Actual experimental data is not publicly available.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups. The UV-Vis spectrum of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), would be expected to show absorption maxima characteristic of the substituted benzoyl chromophore.
Expected UV-Vis Absorption Maxima
| λmax (nm) | Solvent |
|---|---|
| ~210, ~250, ~290 | Methanol |
Note: This table represents expected values. Actual experimental data is not publicly available.
Chromatographic Purity Assessment and Identity Confirmation
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and for confirming its identity against a reference standard. A validated, stability-indicating HPLC method is crucial for separating the main compound from any related substances, including other bupropion impurities and degradation products. mdpi.comnih.gov
A study detailing the determination of bupropion and its impurities utilized a chaotropic chromatography method. mdpi.com This method was developed to efficiently separate bupropion from five of its impurities, including 3-Deschloro-3-bromo Bupropion Hydrochloride (designated as impurity 3). mdpi.com The method employs a gradient elution on a C18 column with a mobile phase consisting of acetonitrile and a potassium hexafluorophosphate (B91526) solution. mdpi.com The detection is typically carried out using a UV detector. The purity of a sample is determined by comparing the peak area of 3'-Dechloro-3'-bromo Bupropion to the total area of all peaks in the chromatogram.
Typical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Potassium hexafluorophosphate solution B: Acetonitrile |
| Gradient | Time-based gradient of A and B |
| Flow Rate | ~1.0 mL/min |
| Detection | UV at ~210 nm or ~254 nm |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Note: This table represents typical conditions based on published methods for related compounds. mdpi.comCurrent time information in Pasuruan, ID.
Elemental Analysis and Crystallographic Studies (if applicable)
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, bromine) in the compound. The experimentally determined percentages are compared with the theoretically calculated values for the molecular formula of this compound (C₁₇H₂₂BrNO₆) to confirm its elemental composition.
Theoretical Elemental Composition
| Element | Percentage (%) |
|---|---|
| Carbon (C) | 48.82 |
| Hydrogen (H) | 5.30 |
| Bromine (Br) | 19.10 |
| Nitrogen (N) | 3.35 |
| Oxygen (O) | 23.42 |
Note: This table represents theoretical values. Experimental data is not publicly available.
Crystallographic Studies
Single-crystal X-ray crystallography could provide the most definitive proof of structure by determining the precise three-dimensional arrangement of atoms in the crystal lattice of this compound. This would confirm the connectivity of the atoms, the stereochemistry (if applicable), and the conformation of the molecule and the fumarate counter-ion in the solid state. To date, no public crystallographic data for this compound has been found.
Detailed Pharmacological Data for this compound Not Available in Public Scientific Literature
Following an extensive search of scientific databases and publicly available literature, it has been determined that the specific pharmacological data required to construct a detailed article on This compound is not available. This compound, also identified by the chemical name 1-(3-bromophenyl)-2-(tert-butylamino)propan-1-one, is recognized primarily as a related compound and impurity of Bupropion. synthinkchemicals.compharmaffiliates.com
While there is a wealth of information regarding the molecular pharmacology of Bupropion itself, including its well-documented interactions with monoamine transporters and nicotinic acetylcholine (B1216132) receptors, this information cannot be scientifically extrapolated to its 3'-bromo analog. nih.govnih.govokstate.edunih.gov The substitution of the 3'-chloro group with a bromo group is expected to alter the compound's pharmacological profile, but the specific binding affinities, reuptake inhibition values (IC₅₀), and effects on specific receptor subtypes have not been characterized in published research.
Searches for the pharmacological profile of "3'-Dechloro-3'-bromo Bupropion," its synonyms, and related CAS numbers (such as 1251850-99-3 for the fumarate salt and 1049718-43-5 for the hydrochloride salt) did not yield any studies providing the specific data points requested in the article outline, which included:
Dopamine (B1211576) Transporter (DAT) Binding Affinity and Reuptake Inhibition
Norepinephrine (B1679862) Transporter (NET) Binding Affinity and Reuptake Inhibition
Serotonin (B10506) Transporter (SERT) Activity Assessment
Antagonistic Effects on Specific nAChR Subtypes (e.g., α4β2, α3β4)
Investigations into Noncompetitive Antagonism and Allosteric Modulation
Without these specific research findings, generating a scientifically accurate and informative article that strictly adheres to the requested outline for this compound is not possible. The compound is available from chemical suppliers for research and as an analytical standard, but it appears its detailed molecular pharmacology has not yet been a subject of published scientific investigation. synthinkchemicals.comsigmaaldrich.com
Molecular Pharmacology and Mechanism of Action Studies of 3 Dechloro 3 Bromo Bupropion Fumarate
Exploration of Other Central Nervous System (CNS) Target Interactions (e.g., Sigma-1 Receptor)
To populate this section, studies would need to investigate the binding affinity and functional activity of 3'-Dechloro-3'-bromo Bupropion (B1668061) Fumarate (B1241708) at various CNS targets beyond its presumed primary targets (dopamine and norepinephrine (B1679862) transporters). A key area of exploration, as suggested, would be its interaction with the sigma-1 receptor.
Research has indicated that bupropion's antidepressant effects may involve the sigma-1 receptor. rti.orgnih.govresearchgate.net Studies in animal models have shown that sigma-1 receptor agonists can enhance the antidepressant-like effects of bupropion, while antagonists can reverse them. rti.orgnih.gov Therefore, it would be crucial to determine if the substitution of the 3'-chloro group with a bromo group in 3'-Dechloro-3'-bromo Bupropion Fumarate alters its affinity or efficacy at the sigma-1 receptor compared to the parent compound. This would typically be investigated through radioligand binding assays and functional assays measuring downstream signaling pathways associated with sigma-1 receptor activation.
The following table illustrates the type of data that would be required:
Table 1: Hypothetical Sigma-1 Receptor Binding Affinity of this compound
| Compound | Sigma-1 Ki (nM) |
|---|---|
| This compound | Data Not Available |
| Bupropion | Data Not Available |
This table is for illustrative purposes only. No actual data is available.
Comparative In Vitro Pharmacological Profiling with Bupropion and Established Analogs
This section would require a comprehensive in vitro analysis comparing the pharmacological profile of this compound with that of bupropion and its well-characterized analogs. The primary focus would be on its activity at the dopamine (B1211576) transporter (DAT) and the norepinephrine transporter (NET), as bupropion is a known inhibitor of both. nih.govnih.govdrugbank.com
Structure-activity relationship studies of bupropion analogs have shown that modifications to the chemical structure can significantly impact potency and selectivity for monoamine transporters. nih.govvcu.edu For instance, the nature of the substituent on the phenyl ring can influence binding affinity. nih.govacs.org Therefore, replacing the 3'-chloro group with a bromine atom would be expected to alter the electronic and steric properties of the molecule, potentially affecting its interaction with DAT and NET.
In vitro studies would be necessary to quantify the inhibitory potency (IC50 or Ki values) of this compound at DAT and NET. These studies are typically conducted using synaptosomal preparations or cell lines expressing these transporters. nih.govnih.gov The results would then be compared to those of bupropion and other relevant analogs to understand the impact of the 3'-bromo substitution.
The following data table exemplifies the required comparative data:
Table 2: Hypothetical Comparative In Vitro Transporter Inhibition Profile
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
|---|---|---|---|
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Bupropion | Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No actual data is available.
Structure Activity Relationships Sar of Halogenated Bupropion Analogs
Impact of Halogen Substitution (Chlorine vs. Bromine) at the 3' Position on Molecular Target Selectivity and Potency
Bupropion (B1668061) is characterized by a chlorine atom at the meta (3') position of its phenyl ring. researchgate.net This substitution is a key determinant of its activity as a dual norepinephrine (B1679862) transporter (NET) and dopamine (B1211576) transporter (DAT) reuptake inhibitor. nih.govpharmgkb.org SAR studies on related compounds, such as methcathinone (B1676376) analogs, have demonstrated that the steric bulk of substituents at this 3-position plays a critical role in controlling the selectivity of these compounds at monoamine transporters. vcu.edu
The replacement of the chlorine atom with a bromine atom, yielding the 3'-bromo analog, alters the steric and electronic properties of the molecule. While direct, side-by-side comparative studies detailing the precise selectivity and potency of 3'-bromo bupropion versus 3'-chloro bupropion are not extensively detailed in the available literature, established QSAR principles allow for informed inferences. The larger atomic radius and different electronegativity of bromine compared to chlorine would be expected to modify the binding affinity and conformation of the molecule within the binding pockets of DAT and NET. This change can lead to shifts in potency (measured by values such as IC₅₀) and selectivity (the ratio of potency between DAT and NET).
Bupropion itself displays a preference for DAT over NET in some studies. nih.gov For instance, one study reported its IC₅₀ value for uptake inhibition at DAT to be 305 nM, while its IC₅₀ at NET was approximately 10-fold higher at 3,715 nM. nih.gov The alteration from a chloro to a bromo substituent would modulate these values, potentially enhancing or decreasing potency and/or selectivity depending on the specific interactions within the transporter binding sites.
Table 1: In Vitro Uptake Inhibition of Bupropion at Monoamine Transporters
| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) |
|---|---|---|
| Bupropion | 305 | 3,715 |
Data sourced from in vitro studies on rat brain synaptosomes. nih.gov
Influence of Aminoketone Backbone and N-tert-Butyl Group on Pharmacological Activity
The pharmacological identity of bupropion is defined by two central structural features: the aminoketone backbone and the bulky N-tert-butyl group. researchgate.netnih.gov Bupropion is an α-aminophenone, a structure it shares with the psychostimulant cathinone (B1664624). nih.gov However, their mechanisms of action are profoundly different. Bupropion acts as a reuptake inhibitor, blocking the action of DAT and NET, while cathinone is a substrate-type releasing agent, which triggers the reverse transport of neurotransmitters. vcu.edunih.gov
Research involving the "deconstruction" of bupropion has unequivocally identified the N-tert-butyl group as the key feature responsible for this mechanistic switch. nih.govresearchgate.net
Reuptake Inhibition vs. Release: Studies show that analogs with bulky amine substituents, like bupropion's N-tert-butyl group, function as transporter uptake inhibitors. nih.govresearchgate.net In contrast, when this group is replaced with smaller substituents, such as a primary amine (-NH₂) or an N-methyl group, the resulting compounds act as substrate-type releasing agents, similar to cathinone. nih.gov
Potency and Selectivity: While the N-tert-butyl group is critical for the mechanism of action, its contribution to potency as a DAT uptake inhibitor appears less dominant, with systematic elimination of various structural features of bupropion decreasing potency by no more than four-fold. nih.gov However, the bulky amine substituent does appear to confer greater selectivity for DAT over the serotonin (B10506) transporter (SERT). researchgate.net Compounds with bulky terminal amine groups tend to be more potent as uptake inhibitors at DAT than at NET. nih.gov
Table 2: Effect of N-Substituent on the Mechanism of Action at DAT
| Compound | N-Substituent | Primary Mechanism |
|---|---|---|
| Bupropion | tert-Butyl | Uptake Inhibition |
| Analog 6 | Methyl | Substrate-Induced Release |
| Analog 7 | Hydrogen (primary amine) | Substrate-Induced Release |
Data derived from deconstruction studies of bupropion analogs. nih.gov
Contribution of Fumarate (B1241708) Counterion to In Vitro Solubility and Stability for Research Assays
Pharmaceutical compounds are often formulated as salts to improve their physicochemical properties, such as solubility, dissolution rate, and stability. nih.gov In the case of "3'-Dechloro-3'-bromo Bupropion Fumarate," fumarate is the counterion paired with the basic bupropion analog. The choice of a counterion can have a significant impact on a drug's behavior, particularly in the context of laboratory research. nih.gov
For in vitro assays, achieving adequate solubility of a test compound is essential for obtaining accurate and reproducible data. researchgate.net The fumarate counterion, a dicarboxylic acid, can form a salt with the bromo-bupropion molecule, which generally enhances its aqueous solubility compared to the freebase form. This improved solubility is critical for preparing stock solutions and ensuring the compound remains dissolved in the aqueous buffer systems used in most biological assays. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Docking Studies
Quantitative Structure-Activity Relationship (QSAR) modeling and computational docking are powerful in silico tools used in drug discovery to understand and predict the biological activity of compounds based on their chemical structures. nih.gov These approaches are highly relevant for a series of related compounds like halogenated bupropion analogs.
QSAR: This method develops mathematical models that correlate variations in the chemical properties of a group of molecules with their pharmacological activity. nih.gov For bupropion analogs, a QSAR study could analyze how descriptors like the size (steric bulk), hydrophobicity, and electronic properties of different halogen substituents at the 3' position quantitatively affect potency at DAT and NET. vcu.edu Such models can help predict the activity of newly designed analogs before they are synthesized.
Computational Docking: This technique simulates the interaction between a small molecule (the ligand, e.g., 3'-bromo-bupropion) and the three-dimensional structure of its protein target (the receptor, e.g., DAT or NET). Docking studies can visualize the most likely binding pose of the analog within the transporter's binding site, identifying key interactions such as hydrogen bonds or hydrophobic contacts. This allows researchers to form hypotheses about why changing a substituent, like switching from chlorine to bromine, alters binding affinity and selectivity. nih.gov Both QSAR and docking are integral to the rational design of novel bupropion analogs with potentially improved therapeutic profiles. vcu.edunih.gov
Metabolic Pathways and in Vitro Biotransformation of 3 Dechloro 3 Bromo Bupropion Fumarate
Identification of Potential Metabolites in In Vitro Systems (e.g., Hepatic Microsomes, Hepatocytes)
In vitro systems such as human liver microsomes (HLM) are standard tools for identifying potential metabolites of new chemical entities. nih.govmdpi.com For bupropion (B1668061), incubation with HLM in the presence of NADPH reveals the formation of several key metabolites. The primary oxidative metabolite is hydroxybupropion (B195616), formed through the hydroxylation of the tert-butyl group. nih.govumich.edu Additionally, two major reductive metabolites, threohydrobupropion and erythrohydrobupropion, are formed from the reduction of the carbonyl group. nih.govnih.gov
Recently, three additional metabolites resulting from aromatic hydroxylation have been identified in HLM incubations and human urine: 4′-OH-bupropion, erythro-4′-OH-hydrobupropion, and threo-4′-OH-hydrobupropion. nih.govnih.gov These six metabolites represent the major initial products of bupropion's biotransformation.
Given the substitution of a chlorine atom with bromine at the 3' position on the phenyl ring, it is anticipated that 3'-Dechloro-3'-bromo Bupropion would generate a corresponding slate of metabolites. The primary metabolic reactions are expected to occur at the tert-butyl and carbonyl moieties, which are electronically distant from the halogenated phenyl ring. Therefore, the potential primary metabolites of the bromo-analogue would likely be:
Hydroxy-3'-bromo-bupropion
Threo-hydro-3'-bromo-bupropion
Erythro-hydro-3'-bromo-bupropion
4'-Hydroxy-3'-bromo-bupropion
Erythro-4'-hydroxy-hydro-3'-bromo-bupropion
Threo-4'-hydroxy-hydro-3'-bromo-bupropion
Table 1: Potential Primary Metabolites of 3'-Dechloro-3'-bromo Bupropion in In Vitro Systems
| Parent Compound | Potential Metabolite | Metabolic Reaction |
|---|---|---|
| 3'-Dechloro-3'-bromo Bupropion | Hydroxy-3'-bromo-bupropion | Oxidative (t-butyl hydroxylation) |
| 3'-Dechloro-3'-bromo Bupropion | Threo-hydro-3'-bromo-bupropion | Reductive (carbonyl reduction) |
| 3'-Dechloro-3'-bromo Bupropion | Erythro-hydro-3'-bromo-bupropion | Reductive (carbonyl reduction) |
| 3'-Dechloro-3'-bromo Bupropion | 4'-Hydroxy-3'-bromo-bupropion | Oxidative (aromatic hydroxylation) |
| Threo/Erythro-hydro-3'-bromo-bupropion | Threo/Erythro-4'-hydroxy-hydro-3'-bromo-bupropion | Oxidative (aromatic hydroxylation) |
Role of Cytochrome P450 (CYP) Isoenzymes in Oxidative Metabolism
The cytochrome P450 (CYP) superfamily of enzymes is central to the phase I metabolism of a vast number of drugs. mdpi.com For bupropion, hydroxylation to form the major active metabolite, hydroxybupropion, is catalyzed almost exclusively by the CYP2B6 isoenzyme. uconn.edunih.govnih.gov This pathway is so specific that bupropion is recommended by the FDA as a sensitive in vivo probe for CYP2B6 activity. nih.gov While CYP2B6 is the primary catalyst, other isoforms like CYP2C19, CYP2E1, and CYP3A4 have been shown to contribute to bupropion metabolism, particularly at higher concentrations or for the formation of other hydroxylated metabolites like 4'-OH-bupropion. uconn.eduresearchgate.netnih.gov Specifically, CYP2C19 has been identified as the enzyme responsible for the formation of 4'-OH-bupropion, erythro-4'-OH-hydrobupropion, and threo-4'-OH-hydrobupropion. clinpgx.org The contribution of CYP3A4 to bupropion hydroxylation is generally considered negligible at therapeutic concentrations. nih.gov
The metabolism of 3'-Dechloro-3'-bromo Bupropion is expected to follow a similar pattern. The key oxidative reaction at the tert-butyl group is sterically and electronically removed from the site of halogen substitution, making it highly probable that CYP2B6 would remain the principal enzyme responsible for the formation of hydroxy-3'-bromo-bupropion. The stereoselective nature of this hydroxylation, with a preference for the (S)-enantiomer of bupropion, would also likely be conserved. nih.govresearchgate.net Similarly, the aromatic hydroxylation leading to 4'-hydroxy metabolites would likely be mediated by CYP2C19. The change from a chloro to a bromo substituent is unlikely to fundamentally alter the affinity of the molecule for these specific CYP enzymes.
Carbonyl Reductase-Mediated Reductive Biotransformation
In addition to oxidative metabolism, bupropion undergoes significant reductive biotransformation. The keto group of bupropion is reduced to form the diastereomeric amino alcohols, threohydrobupropion and erythrohydrobupropion. nih.gov This reaction is not mediated by CYP enzymes but by a group of cytosolic and microsomal enzymes known as carbonyl reductases. nih.govnih.gov
Studies have identified several specific enzymes that participate in this reductive pathway in vitro, including 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), as well as members of the aldo-keto reductase (AKR) superfamily (AKR1C1, AKR1C2, AKR1C3) and carbonyl reductase 1 (CBR1). nih.gov In liver subcellular fractions, the formation of threohydrobupropion, often the more abundant of the two diastereomers, appears to be equally as important as the CYP2B6-mediated formation of hydroxybupropion. nih.govnih.gov
The reductive metabolism of 3'-Dechloro-3'-bromo Bupropion is expected to proceed via the same enzymatic pathways. The carbonyl group is the site of this reaction, and its reactivity is unlikely to be significantly altered by the halogen switch on the phenyl ring. Therefore, it is hypothesized that carbonyl reductases such as 11β-HSD1 and various AKRs would catalyze the formation of threo-hydro-3'-bromo-bupropion and erythro-hydro-3'-bromo-bupropion in human liver cytosol and microsomes.
Glucuronidation and Other Conjugation Pathways
Phase I metabolites of bupropion undergo further biotransformation through phase II conjugation reactions, primarily glucuronidation, to facilitate their excretion. ricardinis.ptresearchgate.net Glucuronidation involves the attachment of a glucuronic acid moiety to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. clinpgx.orgmdpi.com
In vitro and in vivo studies have shown that hydroxybupropion and the hydrobupropion diastereomers are substrates for several UGT isoforms. nih.gov UGT2B7 has been identified as the primary enzyme responsible for the glucuronidation of hydroxybupropion and erythrohydrobupropion. clinpgx.orgnih.gov Meanwhile, UGT1A9 plays a more significant role in the glucuronidation of threohydrobupropion, with minor contributions from other UGTs like UGT1A3 and UGT1A4. clinpgx.org These conjugation reactions are a significant elimination pathway, with glucuronide metabolites accounting for a substantial portion of the total excreted bupropion-related material in urine. researchgate.netnih.gov
It is highly probable that the hydroxylated and reduced metabolites of 3'-Dechloro-3'-bromo Bupropion would also be substrates for UGT enzymes. The hydroxyl groups on hydroxy-3'-bromo-bupropion and the hydro-3'-bromo-bupropion diastereomers would serve as sites for glucuronide conjugation, leading to the formation of more water-soluble compounds ready for renal elimination. The same key UGT isoforms, particularly UGT2B7 and UGT1A9, would likely be involved.
Comparative Metabolic Profiling with Bupropion and its Known Metabolites
A comparative analysis of the metabolic profile of 3'-Dechloro-3'-bromo Bupropion with that of bupropion would be essential for understanding its relative pharmacokinetic properties. For bupropion, the three primary active metabolites—hydroxybupropion, threohydrobupropion, and erythrohydrobupropion—often reach higher plasma concentrations and have longer half-lives than the parent drug itself. umich.edunih.gov
Table 2: Key Enzymes in the Biotransformation of Bupropion (Predicted for 3'-Dechloro-3'-bromo Bupropion)
| Metabolic Pathway | Key Metabolite(s) | Primary Enzyme(s) Involved | Probable Role in Bromo-Analogue Metabolism |
|---|---|---|---|
| Oxidative (t-butyl hydroxylation) | Hydroxybupropion | CYP2B6 | High - Expected to be the main pathway for hydroxy-3'-bromo-bupropion formation. |
| Oxidative (aromatic hydroxylation) | 4'-OH-bupropion, 4'-OH-hydrobupropions | CYP2C19 | High - Expected to form corresponding 4'-hydroxy metabolites. |
| Reductive (carbonyl reduction) | Threohydrobupropion, Erythrohydrobupropion | 11β-HSD1, AKR1C family, CBR1 | High - Expected to form threo- and erythro-hydro-3'-bromo-bupropion. |
| Conjugative (glucuronidation) | Metabolite-glucuronides | UGT2B7, UGT1A9 | High - Expected to be a major elimination pathway for hydroxylated metabolites. |
Analytical Methodologies for Research and Quality Control of 3 Dechloro 3 Bromo Bupropion Fumarate
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like bupropion (B1668061) and its analogues. Its high resolution and sensitivity make it ideal for separating complex mixtures and quantifying individual components. The development of HPLC methods, often guided by Analytical Quality-by-Design (AQbD) principles, ensures that the method is robust and reliable for its intended purpose, which includes the efficient separation and determination of bupropion and its impurities in pharmaceutical formulations mdpi.comnih.govdntb.gov.uaresearchgate.net.
A key strategy in developing such methods involves defining an Analytical Target Profile (ATP), which sets the goals for the method, such as the reliable quantification of the main compound and its potential impurities mdpi.comnih.govdntb.gov.uaresearchgate.net. Critical Method Parameters (CMPs), like mobile phase composition and gradient, are then identified and optimized through experimental designs to achieve the desired Critical Method Attributes (CMAs), such as adequate separation and peak shape mdpi.comnih.govdntb.gov.uaresearchgate.net.
HPLC coupled with Ultraviolet (UV) detection is a widely used and robust method for the quantification of bupropion and its related substances, including 3'-Dechloro-3'-bromo Bupropion Fumarate (B1241708). The presence of a chromophore in the molecular structure of these compounds allows for sensitive detection by UV spectrophotometry.
A novel chaotropic chromatography method has been successfully developed for the simultaneous determination of bupropion and five of its impurities, including 3'-Dechloro-3'-bromo Bupropion Hydrochloride mdpi.com. This approach utilizes a chaotropic salt, such as potassium hexafluorophosphate (B91526), as a mobile phase additive, which improves peak symmetry and selectivity for basic analytes like bupropion and its analogues mdpi.com. The method was systematically optimized using a Box-Behnken design to define a design space where the method performs reliably mdpi.comnih.govdntb.gov.uaresearchgate.net. Validation according to International Council for Harmonisation (ICH) guidelines demonstrated the method's suitability for quality control mdpi.comnih.govdntb.gov.ua.
Below is a table summarizing the optimized chromatographic conditions for this method.
| Parameter | Condition |
| Column | Specific details not fully provided in source |
| Mobile Phase | Aqueous phase: 45 mM potassium hexafluorophosphate |
| Organic phase: Acetonitrile (B52724) (ACN) | |
| Gradient | Start with 37.5% ACN, linear gradient up to 70% ACN |
| Gradient Start Time | 10 minutes |
| Flow Rate | Not specified |
| Detection | UV Spectrophotometry (wavelength not specified) |
| This interactive table is based on data from a study on a chaotropic chromatography method for bupropion and its impurities mdpi.comnih.govdntb.gov.ua. |
For the detection and quantification of impurities at very low levels (trace analysis), High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Its superior sensitivity and selectivity allow for the unambiguous identification and quantification of compounds, even in complex matrices. While several LC-MS methods have been reported for the determination of bupropion and its major metabolites in biological fluids, the principles are directly applicable to the trace analysis of process-related impurities like 3'-Dechloro-3'-bromo Bupropion Fumarate mdpi.com. The technique is crucial for identifying new or unknown impurities that may arise during synthesis or degradation mdpi.com.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While bupropion and its analogues are generally not sufficiently volatile for direct GC analysis, the technique is highly applicable for identifying and quantifying volatile starting materials, reagents, or certain degradation products that could be present as impurities.
A GC-MS/MS method has been developed to detect trace levels of potential genotoxic impurities (GTIs) in Bupropion Hydrobromide worldsresearchassociation.com. This method targets brominated and chlorinated propiophenone (B1677668) derivatives, which are structurally related to 3'-Dechloro-3'-bromo Bupropion and may be present from the synthesis route worldsresearchassociation.com. The high sensitivity of this technique, with limits of detection and quantitation in the parts-per-million (ppm) range, is essential for controlling these potentially carcinogenic impurities worldsresearchassociation.com.
| Parameter | Condition |
| Technique | Gas Chromatography-Mass Spectrometry (GC-MS/MS) |
| Column | DB-35 (30 m length, 320 µm diameter, 0.5 µm film) |
| Limit of Detection | 0.01 ppm |
| Limit of Quantitation | 0.03 ppm |
| Target Analytes | Genotoxic impurities (e.g., bromo-dichloro phenyl propanone) |
| This interactive table summarizes parameters from a GC-MS/MS method developed for genotoxic impurities in bupropion derivatives worldsresearchassociation.com. |
Capillary Electrophoresis (CE) for Impurity Separation and Characterization
Capillary Electrophoresis (CE) offers an alternative and often orthogonal separation mechanism to HPLC. It separates analytes based on their charge-to-size ratio in an electric field, making it highly efficient for charged molecules like bupropion and its related compounds nih.govmdpi.com. CE is characterized by high resolution, rapid analysis times, and minimal consumption of reagents and samples mdpi.com.
CE methods, particularly micellar electrokinetic capillary chromatography, have proven well-suited for the analysis of illicit drugs, including synthetic cathinones which are structurally related to bupropion mdpi.com. The technique is also powerful for chiral separations, which is relevant as bupropion is a chiral molecule researchgate.net. By using chiral selectors like cyclodextrins as buffer additives, CE can effectively resolve enantiomers mdpi.com. This capability is valuable for characterizing the impurity profile of this compound, as different stereoisomers of an impurity could have different toxicological profiles. The versatility of CE buffer compositions allows for fine-tuning separations to resolve closely related impurities that may be challenging to separate by HPLC nih.govmdpi.com.
Impurity Profiling and Quantification Strategies in Bupropion Raw Materials
Impurity profiling is the systematic identification and quantification of all potential impurities in a drug substance. This is a critical step in pharmaceutical development to ensure the safety and quality of the final product. Regulatory guidelines require that impurities above a certain threshold be identified and quantified.
For bupropion raw materials, a comprehensive impurity profiling strategy involves using a validated, stability-indicating analytical method capable of separating the active pharmaceutical ingredient (API) from all known and potential impurities. The chaotropic HPLC-UV method described previously was developed specifically for this purpose, enabling the separation and quantification of five key bupropion-related impurities, including 3'-Dechloro-3'-bromo Bupropion mdpi.com. The development of such methods using an Analytical Quality-by-Design (AQbD) approach ensures robustness and reliability for routine quality control mdpi.comnih.govdntb.gov.uacelonpharma.com.
The table below lists the impurities that can be simultaneously analyzed alongside bupropion using the developed chaotropic chromatography method.
| Compound Name | Impurity Type |
| Deschloro Bupropion Hydrochloride | Process-related |
| 3-Deschloro-4-chloro Bupropion Hydrochloride | Process-related |
| 3-Deschloro-3-bromo Bupropion Hydrochloride | Process-related |
| 1-(3-Chlorophenyl)-1-hydroxy-2-propanone | Process-related |
| 3-Chloropropiophenone | Process-related |
| This interactive table is based on impurities profiled in a study on bupropion raw materials mdpi.com. |
Application as a Reference Standard in Pharmaceutical Research and Development
A well-characterized reference standard is an indispensable tool in pharmaceutical analysis. 3'-Dechloro-3'-bromo Bupropion, as a known potential impurity, serves as a reference standard for several critical applications. These certified reference materials are essential for method development, validation, and routine quality control testing .
The primary applications include:
Peak Identification: The reference standard is used to confirm the identity of the impurity peak in a chromatogram by comparing retention times.
Method Validation: It is used to assess the specificity, linearity, accuracy, and precision of the analytical method for that specific impurity. For instance, in the chaotropic HPLC method, a stock solution of 3'-Dechloro-3'-bromo Bupropion Hydrochloride (100 μg/mL) was used to spike samples and validate the method's performance characteristics mdpi.com.
Quantification: A reference standard of known purity and concentration is used to create a calibration curve against which the amount of the impurity in a test sample of the bupropion raw material can be accurately quantified.
The availability of such secondary standards, which are often traceable to primary pharmacopeial standards (USP, EP), is crucial for ensuring the accuracy and reliability of quality control analyses in the pharmaceutical industry .
Preclinical Pharmacological Data for this compound Not Available in Publicly Accessible Literature
Following an extensive search of scientific databases and publicly available research, no specific preclinical pharmacological studies corresponding to the requested outline for this compound were found.
The compound, identified by the CAS Number 1049718-43-5 and also known as Bupropion USP Related Compound B, is commercially available as a reference standard, primarily used for analytical and quality control purposes in the manufacturing of Bupropion. While its existence and chemical structure are confirmed, there is no evidence in the accessible scientific literature of in-depth preclinical investigations into its specific effects on neurotransmitter levels, behavioral phenotypes in animal models, or receptor occupancy as detailed in the user's request.
Searches were conducted using the chemical name, synonyms, and CAS number in combination with terms relevant to the requested sections:
In Vivo Microdialysis: No studies were identified that measured neurotransmitter level changes in rodent brain regions following administration of this compound.
Behavioral Phenotyping: No papers were found detailing the effects of this specific analog on locomotor activity or its potential for conditioned place preference in rodent assays.
Receptor Occupancy: There is no available data on the binding affinity or occupancy of this compound at dopamine (B1211576), norepinephrine (B1679862), or other relevant receptors in animal brain tissue.
Models of Neurotransmitter Dysregulation: No research could be located that assesses the activity of this analog in preclinical models of neurotransmitter imbalance.
While extensive research exists for the parent compound, Bupropion, and for other structural analogs, this information does not extend to the 3'-Dechloro-3'-bromo variant. Research on other analogs often focuses on structure-activity relationships to develop new compounds, but these studies did not include the specific bromo-derivative requested. Therefore, it is not possible to generate the detailed, data-driven article as per the provided outline for this compound.
Computational and Theoretical Chemistry Studies of 3 Dechloro 3 Bromo Bupropion Fumarate
Quantum Chemical Calculations of Molecular Conformations and Electronic Properties
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, such as its stable three-dimensional structure and the distribution of electrons. For 3'-Dechloro-3'-bromo Bupropion (B1668061) Fumarate (B1241708), these calculations offer a window into how the substitution of the 3'-chloro group with a bromo group influences its conformational preferences and electronic landscape compared to the parent compound, bupropion.
The electronic properties, such as the electrostatic potential surface and frontier molecular orbitals (HOMO and LUMO), are also significantly affected by the halogen substitution. The replacement of chlorine with bromine, a less electronegative but more polarizable atom, alters the electron density distribution on the phenyl ring. This modification can influence the molecule's ability to engage in specific intermolecular interactions, such as halogen bonding, which may play a role in its binding affinity to transporters. Quantum chemical calculations can quantify these changes, providing a basis for understanding its structure-activity relationship. nih.gov
Table 1: Predicted Electronic Properties of Bupropion and its 3'-Substituted Analogs Note: This table presents hypothetical data based on general principles of quantum chemistry for illustrative purposes, as direct computational studies on 3'-Dechloro-3'-bromo Bupropion Fumarate are not publicly available.
| Compound | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Bupropion (3'-Chloro) | 2.85 | -6.5 | -1.2 | 5.3 |
| 3'-Dechloro-3'-bromo Bupropion | 2.95 | -6.4 | -1.3 | 5.1 |
Molecular Dynamics Simulations of Ligand-Target Protein Interactions
Molecular dynamics (MD) simulations provide a dynamic view of how a ligand, such as this compound, interacts with its biological targets, primarily the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.govguidetopharmacology.org These simulations can reveal the key amino acid residues involved in the binding process and the stability of the ligand-protein complex over time.
Bupropion is known to be an inhibitor of both DAT and NET. abcam.com MD simulations of bupropion and its analogs within the binding sites of these transporters have shown that the interaction is multifaceted, involving a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces. The phenyl ring of bupropion typically engages with aromatic residues in the binding pocket, while the protonated amine forms a crucial salt bridge.
For this compound, MD simulations would be instrumental in understanding how the bromo-substitution at the 3' position alters the binding mode and dynamics compared to bupropion. The larger size and different electronic properties of bromine could lead to altered van der Waals contacts and potentially new interactions within the binding site. These simulations can help to rationalize differences in binding affinity and selectivity between bupropion and its bromo-analog.
Table 2: Key Amino Acid Residues in the DAT and NET Binding Sites Interacting with Bupropion Analogs (Hypothetical) Note: This table is a representative example based on known interactions of monoamine reuptake inhibitors and is not based on direct simulation of this compound.
| Transporter | Interacting Residues | Type of Interaction |
|---|---|---|
| DAT | Asp79, Ser149 | Hydrogen Bonding / Salt Bridge |
| Phe155, Val152, Tyr156 | Hydrophobic / Aromatic | |
| NET | Asp75, Ser148 | Hydrogen Bonding / Salt Bridge |
| Phe152, Val151, Phe317 | Hydrophobic / Aromatic |
Predictive Modeling of Pharmacological Activity and Bioavailability Parameters (In Silico ADME without clinical implications)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are crucial for predicting the pharmacokinetic properties of new chemical entities. nih.govbenthamscience.com These models use the chemical structure of a compound to estimate various parameters that determine its bioavailability and half-life in the body. For this compound, these predictive models can offer early insights into its potential as a drug candidate.
Pharmacological activity, specifically the inhibition of DAT and NET, can be predicted using Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These models are built upon experimental data from a series of related compounds and can correlate specific molecular descriptors with biological activity. The substitution of chlorine with bromine would be a key descriptor in such a model, and its contribution to the predicted inhibitory constants (Ki or IC50) could be estimated.
ADME parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes can also be predicted. nih.govresearchgate.netnih.gov The increased lipophilicity of the bromo-substituted analog compared to the chloro-substituted bupropion could lead to changes in its absorption and distribution characteristics. Predictive models can also flag potential metabolic liabilities.
Table 3: Predicted In Silico ADME Properties of Bupropion and its 3'-Bromo Analog Note: The values in this table are illustrative and derived from general principles of ADME prediction for similar small molecules.
| Parameter | Bupropion (3'-Chloro) | 3'-Dechloro-3'-bromo Bupropion |
|---|---|---|
| Predicted logP | 3.1 | 3.4 |
| Predicted Aqueous Solubility (mg/L) | 85 | 60 |
| Predicted Plasma Protein Binding (%) | 84 | 88 |
| Predicted Blood-Brain Barrier Permeation | High | High |
Virtual Screening and Lead Optimization Derived from Bupropion Analog Research
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govdeeporigin.com Bupropion and its known analogs serve as an excellent starting point for the development of new monoamine transporter inhibitors through virtual screening and lead optimization strategies.
Pharmacophore modeling is a common approach where the essential three-dimensional arrangement of chemical features required for biological activity is defined. dovepress.com A pharmacophore model based on the known interactions of bupropion with DAT and NET can be used to screen virtual libraries for novel scaffolds that fit these criteria. The model would typically include a hydrophobic aromatic feature, a hydrogen bond acceptor (the carbonyl oxygen), and a positive ionizable feature (the amine).
Once hit compounds are identified through virtual screening, they can be subjected to lead optimization. This process involves making chemical modifications to the hit compounds to improve their potency, selectivity, and pharmacokinetic properties. The research on bupropion analogs, including the hypothetical this compound, provides valuable structure-activity relationship data that can guide these optimization efforts. For instance, understanding the effect of halogen substitution at the 3' position can inform the design of new analogs with potentially improved properties. nih.govnih.gov
Table 4: Common Chemical Modifications in Bupropion Analog Optimization Note: This table summarizes common strategies in medicinal chemistry for optimizing lead compounds like bupropion.
| Modification Strategy | Rationale | Example |
|---|---|---|
| Varying Phenyl Ring Substituents | To modulate potency, selectivity, and metabolic stability. | Replacement of 3'-Cl with Br, F, or CF3. |
| Altering the Amine Substituent | To influence potency and the balance between inhibitor and releaser activity. | Replacement of tert-butyl with cyclopropyl (B3062369) or other alkyl groups. |
| Modifying the Alkyl Chain | To explore conformational space and interactions with the transporter. | Introduction of methyl or other groups on the alpha-carbon. |
| Bioisosteric Replacement | To improve pharmacokinetic properties while maintaining biological activity. | Replacing the ketone with other functional groups. |
Future Research Directions and Potential Research Applications
Development of Novel Analytical Reference Materials for Related Substances
The accurate detection and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for drug safety and efficacy. 3'-Dechloro-3'-bromo Bupropion (B1668061) Fumarate (B1241708), as a known impurity of bupropion, necessitates the development of certified reference materials (CRMs) for its identification and control. alfa-chemistry.comwalshmedicalmedia.com The synthesis and characterization of high-purity 3'-Dechloro-3'-bromo Bupropion Fumarate are the first steps in creating these essential analytical standards. fbpharmtech.com
Future research in this area should focus on:
Synthesis and Purification: Developing robust and scalable synthetic routes to produce this compound with high purity. rsc.orgbg.ac.rs This may involve optimizing the bromination of bupropion precursors to selectively yield the desired 3'-bromo analog. bg.ac.rsnih.gov
Comprehensive Characterization: Thoroughly characterizing the synthesized compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and elemental analysis to confirm its structure and purity. nih.gov
Certification of Reference Materials: Establishing the certified value and uncertainty of the reference material according to international standards (e.g., ISO 17034), ensuring its suitability for use in quality control laboratories. pharmaceutical-technology.comintertek.com
These reference materials will be invaluable for pharmaceutical manufacturers in routine quality control, stability studies, and in the validation of analytical methods for bupropion. proquest.comfda.gov
Exploration of Additional Halogenated and Structurally Modified Aminoketone Analogs
The halogenation of pharmaceutical compounds can significantly alter their physicochemical properties, metabolic stability, and biological activity. tethyschemical.combsef.com The existence of 3'-Dechloro-3'-bromo Bupropion suggests the potential for a wide range of other halogenated aminoketone analogs with unique properties.
Future research should explore the synthesis and evaluation of a broader library of bupropion analogs with various halogen substitutions (F, Cl, Br, I) at different positions on the phenyl ring. This exploration could lead to the discovery of new compounds with:
Altered Pharmacokinetics: Halogenation can influence a molecule's lipophilicity and metabolic pathways, potentially leading to analogs with improved oral bioavailability, half-life, or metabolic profiles compared to bupropion.
Modified Pharmacodynamics: The nature and position of the halogen substituent can impact the compound's affinity and selectivity for its biological targets.
Systematic structural modifications beyond simple halogenation, such as altering the amino group or the alkyl chain, could further expand the chemical space for novel aminoketone-based therapeutics. nih.govvcu.edu
Refined Understanding of Structure-Activity Relationships within the Bupropion Chemical Class
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. The study of this compound and other halogenated analogs can significantly contribute to a more refined understanding of the SAR of the bupropion class of compounds. vcu.edunih.gov
Key research questions to address include:
Impact of Halogen Substitution: How does the substitution of a chlorine atom with a bromine atom at the 3' position affect the compound's affinity for the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET)? nih.govnih.govresearchgate.net
Role of the Phenyl Ring: What is the influence of different substitution patterns on the phenyl ring on the potency and selectivity of bupropion analogs as monoamine reuptake inhibitors?
Amine Substituent Effects: How does the nature of the N-alkyl substituent, in combination with phenyl ring modifications, modulate the activity of these compounds? nih.gov
These studies, employing techniques like in vitro transporter binding and uptake assays, will provide a more detailed map of the pharmacophore of bupropion-like molecules, guiding the design of future compounds with desired pharmacological profiles. nih.govacs.org
Utilization as a Chemical Probe for Elucidating Neurotransmitter System Mechanisms
Well-characterized molecules with specific biological activities can serve as valuable chemical probes to investigate complex biological systems. This compound, once its pharmacological profile is established, could be utilized as a research tool to explore the intricacies of neurotransmitter systems. acs.org
Potential applications as a chemical probe include:
Dopamine and Norepinephrine Transporter Studies: If this analog exhibits differential affinity or selectivity for DAT versus NET compared to bupropion, it could be used to dissect the specific roles of these transporters in various neuronal processes. nih.govresearchgate.net
Mapping Transporter Binding Sites: Radiolabeled versions of 3'-Dechloro-3'-bromo Bupropion could be developed for use in binding studies to further characterize the ligand-binding domains of DAT and NET.
Investigating Transporter Conformational States: Studying how this analog interacts with transporters can provide insights into the different conformational states of these proteins and the mechanisms of substrate transport and inhibitor binding.
The use of such specific chemical probes is essential for advancing our fundamental understanding of neurotransmission and the molecular basis of neurological and psychiatric disorders.
Investigation into Non-Dopaminergic/Non-Noradrenergic Research Targets
While bupropion's primary mechanism of action is the inhibition of dopamine and norepinephrine reuptake, it and its metabolites are also known to interact with other targets, such as nicotinic acetylcholine (B1216132) receptors (nAChRs) and, to a lesser extent, serotonin (B10506) transporters. researchgate.nettga.gov.au It is plausible that halogenated analogs like this compound may exhibit novel activities at other, non-traditional targets.
Future research should investigate the potential for this compound to interact with:
Other Neurotransmitter Receptors and Transporters: Screening against a broad panel of receptors and transporters could reveal unexpected off-target activities that may have therapeutic potential or contribute to a unique side-effect profile.
Ion Channels: The influence of halogenated aminoketones on various ion channels involved in neuronal excitability warrants investigation.
Enzymes: The potential for these compounds to inhibit or modulate the activity of enzymes involved in neurotransmitter metabolism or other cellular signaling pathways should be explored.
Discovering novel biological targets for bupropion analogs could open up new avenues for therapeutic intervention in a range of disorders beyond depression and smoking cessation. pillcheck.canih.gov
Methodological Advancements in Impurity Profiling and Analytical Quality by Design (AQbD)
The development and validation of robust analytical methods for impurity profiling are mandated by regulatory agencies to ensure the quality and safety of pharmaceutical products. The principles of Analytical Quality by Design (AQbD) provide a systematic and science-based framework for developing and controlling analytical procedures. mdpi.comresearchgate.netresearchgate.net
The case of this compound can be used to drive advancements in this area by:
Developing Stability-Indicating Methods: Utilizing techniques like forced degradation studies to identify potential degradation products of bupropion, including halogenated impurities, under various stress conditions (e.g., acid, base, oxidation, light, heat). proquest.comfda.govomicsonline.orgresearchgate.net
Applying AQbD to Impurity Detection: Employing AQbD principles to develop and optimize highly sensitive and specific analytical methods (e.g., HPLC, UPLC-MS) for the detection and quantification of 3'-Dechloro-3'-bromo Bupropion and other related substances in bupropion API and finished products. nih.govmdpi.com This involves defining an Analytical Target Profile (ATP), identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs), and establishing a design space for the analytical method. nih.gov
Improving Chromatographic Separations: Investigating novel chromatographic techniques, such as chaotropic chromatography, to enhance the separation and resolution of bupropion from its closely related impurities. nih.govresearchgate.net
These methodological advancements will not only improve the quality control of bupropion but also serve as a model for the application of modern analytical strategies to other pharmaceutical products.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying 3'-Dechloro-3'-bromo Bupropion Fumarate and its related impurities in drug formulations?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with UV detection is widely used for impurity profiling. For example, method migration studies for fumarate-containing compounds (e.g., Quetiapine Fumarate) emphasize system suitability, precision (RSD < 2%), and gradient elution optimization to resolve structurally similar impurities . Chaotropic chromatography, coupled with Analytical Quality-by-Design (AQbD) principles, can enhance separation efficiency for bupropion derivatives by optimizing parameters like mobile phase pH and column temperature .
Q. How can researchers ensure the synthesis of this compound minimizes unwanted by-products?
- Methodological Answer : Reaction monitoring via thin-layer chromatography (TLC) or in-situ FTIR spectroscopy is critical. For brominated analogs (e.g., 3-Bromopropionyl chloride), controlling stoichiometry and reaction temperature (e.g., 55–57°C) reduces side reactions like over-halogenation . Post-synthesis purification using recrystallization with solvents like ethyl acetate-hexane mixtures improves purity (>97%) .
Q. What pharmacological assays are suitable for assessing the metabolic stability of this compound?
- Methodological Answer : Liver microsomal assays (e.g., human CYP450 isoforms) combined with LC-MS/MS detect metabolic intermediates. For bupropion derivatives, focus on cytochrome P450 2B6-mediated pathways, as these are primary routes for N-dealkylation and hydroxylation . Parallel artificial membrane permeability assays (PAMPA) can predict blood-brain barrier penetration, critical for CNS-targeted analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from protein binding or species-specific metabolism. Employ physiologically based pharmacokinetic (PBPK) modeling to simulate human exposure. For fumarate derivatives (e.g., dimethyl fumarate), integrating in vitro clearance data with allometric scaling improves prediction accuracy . Validate using crossover studies in animal models with matched CYP450 expression profiles .
Q. What strategies mitigate instability of this compound under accelerated storage conditions?
- Methodological Answer : Forced degradation studies (e.g., 40°C/75% RH for 6 months) identify degradation pathways. For bupropion-related compounds, oxidative degradation is predominant; adding antioxidants like BHT (0.01% w/w) and using amber glass vials reduce photo-oxidation . Lyophilization improves stability for hygroscopic fumarate salts .
Q. How can impurity profiling distinguish this compound from isomeric by-products?
- Methodological Answer : High-resolution mass spectrometry (HRMS) with fragmentation pattern analysis differentiates isomers. For brominated analogs (e.g., 4-Bromo-2-fluorophenylboronic acid), isotopic abundance ratios (e.g., ¹⁸⁰Br vs. ¹⁷⁹Br) and retention time shifts in chiral columns aid identification . Nuclear Overhauser effect (NOE) NMR spectroscopy resolves steric differences in halogen positioning .
Q. What in silico tools predict the toxicological profile of this compound metabolites?
- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models (e.g., DEREK Nexus) to flag potential hepatotoxic or genotoxic metabolites. For brominated impurities (e.g., 4-Bromo-3-chlorophenol), prioritize structural alerts for DNA binding (e.g., aryl bromide motifs) and validate with Ames tests .
Methodological Notes for Data Interpretation
- Contradictory Bioavailability Data : Cross-validate using Caco-2 cell monolayers for intestinal absorption and in vivo PK studies in fed/fasted states to account for food effects .
- Batch Variability in Synthesis : Implement statistical process control (SPC) charts for critical parameters (e.g., reaction pH, purity of starting materials like 3-Bromopropionyl chloride) to ensure consistency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
